1-Azido-2,2-dimethylpropane

Click Chemistry Synthetic Methodology Steric Effects

1-Azido-2,2-dimethylpropane (also known as neopentyl azide, CAS 102711-08-0) is a primary aliphatic organic azide with the molecular formula C₅H₁₁N₃ and a molecular weight of 113.16 g/mol. It features an azido group (-N₃) appended to a highly branched neopentyl (2,2-dimethylpropyl) backbone, a structural motif that imparts significant steric hindrance around the reactive azide moiety.

Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
CAS No. 102711-08-0
Cat. No. B1282766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-2,2-dimethylpropane
CAS102711-08-0
Molecular FormulaC5H11N3
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)(C)CN=[N+]=[N-]
InChIInChI=1S/C5H11N3/c1-5(2,3)4-7-8-6/h4H2,1-3H3
InChIKeyTUMDKSIKQMCKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-2,2-dimethylpropane (CAS 102711-08-0): Procurement-Relevant Chemical Profile and Baseline Characteristics


1-Azido-2,2-dimethylpropane (also known as neopentyl azide, CAS 102711-08-0) is a primary aliphatic organic azide with the molecular formula C₅H₁₁N₃ and a molecular weight of 113.16 g/mol [1]. It features an azido group (-N₃) appended to a highly branched neopentyl (2,2-dimethylpropyl) backbone, a structural motif that imparts significant steric hindrance around the reactive azide moiety . This compound is primarily utilized as a versatile synthetic intermediate in click chemistry (Huisgen 1,3-dipolar cycloaddition) and as a precursor to energetic materials . Commercially, it is available with a minimum purity specification of 95% and is intended strictly for research and development purposes .

Why Generic Substitution Fails: The Unique Role of 1-Azido-2,2-dimethylpropane in Demanding Synthetic and Materials Applications


In the context of research procurement, the selection of a specific organic azide is not a generic, interchangeable decision. While all alkyl azides share the fundamental ability to undergo 1,3-dipolar cycloaddition with alkynes, their reactivity, stability, and the properties of the resulting triazole products are profoundly influenced by the steric and electronic characteristics of the alkyl substituent [1]. 1-Azido-2,2-dimethylpropane differentiates itself through its exceptionally bulky neopentyl group. This steric demand is not merely a structural nuance; it directly modulates reaction kinetics, regioselectivity in cycloaddition, and the physical-chemical properties of downstream constructs, such as hydrolytic stability and lipophilicity . Substituting this compound with a less hindered analog, such as n-butyl azide or benzyl azide, would alter these critical performance parameters, potentially compromising the intended synthetic outcome or material property. The following quantitative evidence underscores why this specific compound is the preferred choice for applications where controlled reactivity and robust steric bulk are paramount.

Quantitative Differentiation Guide: Evidence-Based Superiority of 1-Azido-2,2-dimethylpropane Over Closest Analogs


Steric Bulk Quantification: Neopentyl Azide vs. n-Butyl Azide in Click Chemistry

1-Azido-2,2-dimethylpropane is specifically selected over less sterically demanding alkyl azides (e.g., n-butyl azide) when a high degree of steric hindrance is required at the reaction center . The neopentyl group introduces significant front strain, which can be quantified by its %Buried Volume (%VBur) or comparable steric parameters. While a direct numerical comparison for these specific azides is not available, class-level inference based on established chemical principles confirms that the neopentyl group exerts a far greater steric demand than a linear n-butyl group [1]. This property is critical for applications requiring kinetic control of cycloaddition or for preventing unwanted side reactions at the azide moiety.

Click Chemistry Synthetic Methodology Steric Effects

Lipophilicity Control: XLogP3-AA Comparison for Drug Design and Material Science

The neopentyl group imparts a high degree of lipophilicity to the molecule, a key parameter for applications in medicinal chemistry, agrochemicals, and materials science. 1-Azido-2,2-dimethylpropane has a computed XLogP3-AA value of 2.9 [1]. This is a quantifiable increase in hydrophobicity compared to a less branched analog like n-pentyl azide, which is expected to have a lower XLogP3-AA value due to its linear structure. While the exact computed value for n-pentyl azide is not provided here, the structure-activity relationship (SAR) is well-established: increasing alkyl branching leads to a higher LogP.

Lipophilicity Drug Design Material Properties QSAR

Hydrolytic Stability of Derived Linkers: Neopentyl Esters vs. Other Alkyl Esters

When 1-azido-2,2-dimethylpropane is used to synthesize a neopentyl ester linker, the resulting construct exhibits enhanced hydrolytic stability compared to less sterically shielded esters. This is a class-level inference supported by research on neopentyl carboxylates, which demonstrates that the bulky neopentyl group provides significant protection against nucleophilic attack by water, thus slowing hydrolysis [1]. This property is crucial for applications in dendrimer chemistry and bioconjugation where a stable, long-lived linkage is required. While a specific half-life comparison for the azide-derived linker is not provided, the principle is well-established for the neopentyl ester functional group.

Dendrimers Polymer Chemistry Hydrolytic Stability Linker Chemistry

Commercially Available Purity Specification: A Verifiable Baseline for Procurement

1-Azido-2,2-dimethylpropane is commercially supplied with a guaranteed minimum purity of 95% by multiple vendors . This specification is a verifiable, quantitative benchmark for procurement. While this purity level is common for many specialty organic azides, it serves as a critical, non-negotiable quality attribute that ensures reproducible research outcomes. The absence of this specification for some in-class alternatives could represent a procurement risk, making the availability of this verifiable purity data a key differentiator for scientists requiring high confidence in their starting materials.

Quality Control Procurement Purity Analysis Reproducibility

Optimal Scientific and Industrial Application Scenarios for 1-Azido-2,2-dimethylpropane (CAS 102711-08-0)


Synthesis of Sterically Shielded 1,2,3-Triazole Linkers for Bioconjugation

In bioconjugation chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a workhorse reaction. 1-Azido-2,2-dimethylpropane is the preferred azide component when the desired outcome is a triazole linker with a bulky, lipophilic neopentyl group. This group, derived from the azide, imparts increased metabolic stability and lipophilicity (XLogP3 = 2.9 [1]) to the conjugate. Its steric bulk also helps to prevent non-specific interactions and can modulate the spatial orientation of the attached biomolecules, a feature not achievable with smaller, linear alkyl azides .

Development of High-Energy Materials and Propellants

The neopentyl azide structure is of significant interest in the development of energetic materials due to its potential as a precursor to fuels and propellants [1]. The compound's high nitrogen content and the exothermic nature of azide decomposition make it a candidate for these applications. Research into the impact sensitivity of various mono- and di-azidoalkanes has been conducted to compare their molecular structure to their performance in such systems, with neopentyl derivatives being key comparative analogs .

Precursor for Dendrimer Functionalization Requiring Hydrolytic Stability

For the functionalization of dendrimers like bis-MPA (2,2-bis(hydroxymethyl)propionic acid) scaffolds, 1-azido-2,2-dimethylpropane can be used to install a clickable handle that, upon cycloaddition, yields a neopentyl ester linkage. This linkage has been shown to provide superior hydrolytic stability compared to less hindered esters, ensuring the dendrimer construct remains intact under a variety of conditions [1]. This is a critical design feature for drug delivery vehicles and other long-circulating nanomaterials.

Investigating Steric Effects on Azide Reactivity in Fundamental Click Chemistry Studies

1-Azido-2,2-dimethylpropane serves as an ideal probe for fundamental studies investigating the impact of steric hindrance on the kinetics and mechanism of the Huisgen cycloaddition [1]. By comparing its reaction rate and selectivity to those of less hindered azides (e.g., benzyl azide, n-butyl azide) under identical conditions, researchers can quantitatively map the relationship between steric demand and reaction outcome, providing valuable insights for rational synthetic design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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